Trimethylsilyl propionate

Description

BenchChem offers high-quality Trimethylsilyl propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylsilyl propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

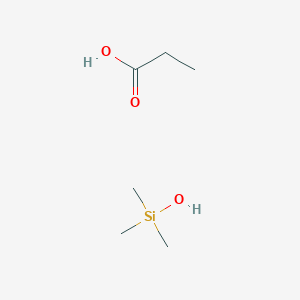

hydroxy(trimethyl)silane;propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.C3H10OSi/c1-2-3(4)5;1-5(2,3)4/h2H2,1H3,(H,4,5);4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCAFHFXBFKFQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O.C[Si](C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Trimethylsilyl Propionate: The Unsung Hero of NMR Spectroscopy in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylsilyl propionate (TSP), particularly its deuterated sodium salt form (TSP-d4), is a cornerstone of modern Nuclear Magnetic Resonance (NMR) spectroscopy, especially for studies conducted in aqueous media. While it has broader applications as a silylating agent in organic synthesis and chromatography, its primary role in research is that of an indispensable internal standard for ¹H NMR. Its unique chemical structure gives rise to a sharp, intense singlet at a predictable resonance, defined as 0.0 ppm, providing a reliable reference point for calibrating chemical shifts of other metabolites and biomolecules. This guide delves into the fundamental properties of TSP, the mechanistic rationale for its use, detailed protocols for its application in both qualitative and quantitative NMR, and its expanding role in fields like metabolomics.

The Quintessential NMR Standard: Understanding Trimethylsilyl Propionate (TSP)

At its core, TSP, or more formally 3-(trimethylsilyl)propionic acid, is an organosilicon compound.[1] For NMR applications, its sodium salt is typically used to ensure solubility in aqueous solutions like deuterium oxide (D₂O), the standard solvent for biological NMR.[2]

Chemical Identity and Physicochemical Properties

The utility of TSP stems directly from its molecular structure and resulting properties. The key feature is the trimethylsilyl (TMS) group, -(Si(CH₃)₃), which contains nine chemically equivalent protons.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O₂Si (acid form) | [3] |

| Molecular Weight | 146.26 g/mol (acid form) | [1][3] |

| Appearance | Colorless clear liquid (acid form) | [3][4] |

| Boiling Point | 122 °C (acid form) | [3][4] |

| Solubility | The sodium salt is used for solubility in aqueous solvents (e.g., D₂O) | [1][2] |

| Synonyms | TMSP, 3-(Trimethylsilyl)propanoic acid | [1][5] |

Note: The properties listed are primarily for the acid form. The sodium salt is a solid with high water solubility.

The Proton NMR Spectrum of TSP: The "Zero-Point" Reference

The nine protons of the trimethylsilyl group are highly shielded due to the low electronegativity of the silicon atom to which they are attached. This shielding causes them to resonate at a very high field, distinct from the signals of most organic analytes. By convention, this sharp singlet is defined as the zero point (δ = 0.00 ppm) on the chemical shift scale.[6]

The non-deuterated form of TSP also shows two other signals from its propionate backbone—two methylene groups appearing at approximately 0.770 and 2.154 ppm.[7] To avoid these additional peaks, which can obscure regions of interest in a spectrum, the deuterated version, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP-d₄) , is overwhelmingly preferred in research.[5][8] This leaves only the single, sharp reference peak at 0.00 ppm.

Caption: Chemical structure of TSP-d4 highlighting the key functional groups.

Why TSP? A Mechanistic Rationale for its Selection

The selection of TSP as the gold standard for aqueous NMR is not arbitrary. It is based on a set of ideal characteristics:

-

Chemical Inertness : TSP does not typically react with analytes in biological samples, ensuring the integrity of both the sample and the standard.

-

Single, Sharp Resonance : The nine equivalent protons produce a strong, sharp singlet, which is easy to identify and provides a precise reference point.

-

High-Field Resonance : Its signal at 0.0 ppm appears in a region of the ¹H NMR spectrum that is generally free of signals from common metabolites, preventing overlap.

-

Aqueous Solubility : The sodium salt form is readily soluble in D₂O, making it perfect for studying biological samples like urine, plasma, cerebrospinal fluid, and cell extracts.[2][9]

Practical Application & Experimental Protocols

TSP's primary role is to provide a reliable frequency reference for calibrating chemical shifts and, in quantitative NMR (qNMR), to act as a concentration standard.

Core Application: TSP as an Internal Chemical Shift Reference

In any NMR experiment, the absolute resonance frequency of a nucleus can vary slightly depending on the magnetic field strength and electronic environment. By adding a small, known amount of TSP directly to the sample, the TSP signal provides an internal "anchor." All other peaks in the spectrum are then reported relative to this 0.0 ppm reference, ensuring that spectra are comparable across different samples and even different spectrometers.

Step-by-Step Protocol: Preparing an Aqueous Sample with TSP for ¹H NMR

This protocol outlines the standard procedure for preparing a biological fluid or extract for NMR analysis using TSP-d₄.

Materials:

-

Biological sample (e.g., urine, cell extract)

-

Deuterium oxide (D₂O)

-

TSP-d₄ sodium salt

-

Phosphate buffer (e.g., 1.5 M KH₂PO₄ in D₂O, pH 7.4)

-

NMR tubes (high precision)

-

Vortex mixer

-

Centrifuge

-

Pipettes

Methodology:

-

Prepare a TSP/Buffer Stock Solution: To ensure consistency, it is best practice to prepare a stock solution. Dissolve TSP-d₄ and a buffering agent (like potassium phosphate) in D₂O. A typical concentration is 10 mM TSP-d₄ in a 1.5 M phosphate buffer. The buffer is crucial for minimizing pH-dependent chemical shift variations in biological samples.

-

Sample Thawing and Centrifugation: Thaw frozen biological samples on ice. Centrifuge the sample (e.g., 10,000 x g for 10 minutes at 4°C) to pellet any proteins and cellular debris that can broaden NMR signals.

-

Combine Sample and Standard: In a clean microcentrifuge tube, combine a specific volume of the biological sample supernatant with a volume of the TSP/buffer stock solution. A common ratio is 9:1 (e.g., 540 µL of sample supernatant to 60 µL of stock solution). This will result in a final TSP concentration of approximately 1 mM.

-

Vortexing and Transfer: Gently vortex the mixture to ensure homogeneity.

-

Transfer to NMR Tube: Carefully pipette the final mixture into a clean, high-quality NMR tube, ensuring no solid particles are transferred. Solid particles will degrade the magnetic field homogeneity and result in poor quality spectra.

-

Equilibration and Analysis: Allow the sample to equilibrate to the spectrometer's temperature before beginning data acquisition.

Caption: Experimental workflow for preparing a biological sample with TSP.

Considerations for Quantitative NMR (qNMR)

Quantitative NMR (qNMR) leverages the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.[10] By using TSP-d₄ not just as a chemical shift reference but also as an internal concentration standard, the absolute concentration of an analyte can be determined.

The formula for calculating the concentration of an analyte ([Analyt]) is: [Analyt] = ([Std] * Int_Analyt * N_Std) / (Int_Std * N_Analyt)

Where:

-

[Std] is the known concentration of the TSP standard.

-

Int_Analyt is the integrated area of the analyte signal.

-

Int_Std is the integrated area of the TSP signal.

-

N_Analyt is the number of protons giving rise to the analyte signal.

-

N_Std is the number of protons for the standard signal (which is 9 for TSP).

For accurate qNMR, it is crucial that the standard is added directly to the sample at a precisely known concentration.[9]

Potential Pitfalls and Troubleshooting

While robust, the use of TSP is not without potential complications. The primary concern is its tendency to bind to proteins, particularly albumin, in samples like blood plasma or serum. This interaction can lead to a broadening of the TSP signal and a slight shift in its resonance, compromising its reliability as a reference.[11] For such samples, alternative standards like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) may be preferred, or sample preparation methods involving protein precipitation (e.g., with methanol or ultrafiltration) may be necessary.[12]

Broader Utility in Metabolomics and Beyond

The reliability of TSP has made it an essential tool in the large-scale, high-throughput analysis required in metabolomics.

TSP in Metabolomics: A Reliable Anchor in Complex Mixtures

Metabolomics involves the comprehensive study of small molecules within a biological system.[13] NMR-based metabolomics is a powerful technique for obtaining a snapshot of the metabolic state of an organism.[14][15] In these studies, which can involve hundreds or thousands of samples, precise spectral alignment is critical for accurate statistical analysis. TSP provides the constant, unwavering reference point needed to align all spectra correctly, allowing for meaningful comparisons between different experimental groups (e.g., healthy vs. disease).[8]

Beyond NMR, the trimethylsilyl group is widely used in other analytical techniques. In gas chromatography-mass spectrometry (GC-MS), trimethylsilylation is a common derivatization technique used to increase the volatility and thermal stability of metabolites containing active hydrogen atoms (e.g., in hydroxyl or carboxyl groups), making them suitable for GC analysis.[16]

Conclusion: The Enduring Role of TSP in Modern Spectroscopy

Trimethylsilyl propionate, particularly in its deuterated sodium salt form, remains an indispensable tool in the researcher's arsenal. Its function as an internal standard in NMR spectroscopy provides the foundation for reproducible and quantifiable analysis of complex biological mixtures. From fundamental structural elucidation to large-scale metabolomics studies in drug development and clinical research, the sharp, reliable signal of TSP at 0.0 ppm ensures data integrity and comparability. Understanding its properties, the rationale for its use, and the proper protocols for its implementation is fundamental to generating high-quality, reliable NMR data.

References

-

Chem-Impex. (n.d.). Trimethylsilyl propionate. Retrieved from [Link]

-

PubChem. (2026). Sodium 3-(trimethylsilyl)propionate. National Center for Biotechnology Information. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) spectra of (a) synthetic TSP, (b) raw... [Image]. Retrieved from [Link]

-

Marsmann, H. C. (2001). 29Si NMR Spectroscopy of Trimethylsilyl Tags. Academia.edu. Retrieved from [Link]

-

ResearchGate. (n.d.). Stacked 1 H NMR spectra of the trimethylsilyl resonance of (a) DSA and... [Image]. Retrieved from [Link]

-

PubChem. (2026). 3-(Trimethylsilyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Trimethylsilylpropanoic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4). Retrieved from [Link]

-

PubChem. (2025). Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate. National Center for Biotechnology Information. Retrieved from [Link]

- Barupal, D. K., & Fiehn, O. (2019). Machine Learning-Based Retention Time Prediction of Trimethylsilyl Derivatives of Metabolites. Metabolites, 9(12), 299.

- Emwas, A. H., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(5), 282.

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Wikoff, W. R., et al. (2009). Metabolomics analysis reveals large effects of gut microflora on mammalian blood metabolites. Proceedings of the National Academy of Sciences, 106(10), 3698–3703.

- Powers, R. (2012). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

NMRProcFlow. (n.d.). Spectra processing. Retrieved from [Link]

- Wikoff, W. R., et al. (2007). Metabolomics identifies perturbations in human disorders of propionate metabolism. Clinical Chemistry, 53(12), 2169–2176.

-

SpectraBase. (n.d.). 3-trimethylsilylpropionic acid. Retrieved from [Link]

- MDPI. (2022). Preclinical and Clinical Applications of Metabolomics and Proteomics in Glioblastoma Research. International Journal of Molecular Sciences, 23(19), 11843.

-

PubChem. (2007). Conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy: an unusual expression of the beta-silyl effect. National Center for Biotechnology Information. Retrieved from [Link]

- Frontiers Media S.A. (2022). Untargeted Metabolomics Study of Three Matrices: Seminal Fluid, Urine, and Serum to Search the Potential Indicators of Prostate Cancer. Frontiers in Molecular Biosciences, 9, 831853.

- MDPI. (2021).

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Minimalistic Hydrolase based on Co-Assembled Cyclic Dipeptides. Retrieved from [Link]

Sources

- 1. 3-(Trimethylsilyl)propionic acid | C6H14O2Si | CID 79764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium 3-(trimethylsilyl)propionate | C6H13NaO2Si | CID 23666333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Trimethylsilyl Propionate | 16844-98-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. 3-(TriMethylsilyl)propionic Acid SodiuM Salt(37013-20-0) 1H NMR spectrum [chemicalbook.com]

- 8. Spectra processing |NMRProcFLow [nmrprocflow.org]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]

- 11. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Metabolomics identifies perturbations in human disorders of propionate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dbt.univr.it [dbt.univr.it]

- 15. mdpi.com [mdpi.com]

- 16. Machine Learning-Based Retention Time Prediction of Trimethylsilyl Derivatives of Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Trimethylsilyl Propionate (TSP) in Quantitative NMR and Metabolomics

Executive Summary

3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (commonly abbreviated as TSP or TMSP) represents the "gold standard" internal reference for aqueous Nuclear Magnetic Resonance (NMR) spectroscopy. While Tetramethylsilane (TMS) dominates organic solvent applications, TSP bridges the gap for biofluids and polar drug formulations due to its high water solubility and chemical inertness.

However, TSP is not a "one-size-fits-all" reagent. In drug development—particularly within protein-ligand interaction studies and plasma metabolomics—TSP exhibits specific physicochemical limitations, such as pH-dependent chemical shift migration and non-specific protein binding. This guide analyzes the structural properties of TSP, establishes protocols for its rigorous application in quantitative NMR (qNMR), and delineates the decision matrix for its use versus alternatives like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).

Section 1: Chemical Architecture and Physicochemical Properties

To understand the utility of TSP, one must analyze its structural components. It is an organosilicon compound designed to mimic the magnetic shielding of TMS while incorporating a hydrophilic tail for aqueous solubility.

Structural Logic

The molecule consists of three functional domains:

-

Trimethylsilyl Head: Provides nine equivalent protons that are highly shielded by the silicon atom, resulting in a sharp singlet signal defined as 0.00 ppm.

-

Deuterated Propionate Chain (d4): The ethyl chain connecting the silicon to the carboxylate is fully deuterated (

). This is critical to ensure the reference standard does not produce interfering signals in the aliphatic region (approx. 0.5–3.0 ppm) of the -

Carboxylate Salt Tail: The sodium carboxylate group confers high water solubility.

Key Physicochemical Data

| Property | Value / Description | Relevance to Experimentation |

| IUPAC Name | Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 | Standard nomenclature for procurement. |

| CAS Number | 24493-21-8 (d4 form) | Verification for purchasing reagents. |

| Molecular Weight | 172.27 g/mol | Essential for gravimetric preparation of qNMR standards. |

| Solubility | > 50 mg/mL in | Allows for concentrated stock solutions. |

| pKa | ~4.8 - 5.0 (Carboxyl group) | CRITICAL: Signal position is pH-dependent near pKa. |

| Chemical Shift | 0.00 ppm (defined) | The anchor point for spectral phasing and referencing. |

Structural Visualization

The following diagram illustrates the functional decomposition of the TSP molecule and its experimental implications.

Figure 1: Functional decomposition of Trimethylsilyl propionate (TSP). The modular design addresses shielding, spectral silence, and solubility.

Section 2: Application in Drug Discovery & Metabolomics

The Reference Standard Dilemma

In drug discovery, particularly Fragment-Based Drug Discovery (FBDD) and metabolomics, the choice of reference standard dictates the accuracy of quantification.

The Mechanism of Referencing:

TSP is an internal standard. It is dissolved directly into the sample. The spectrometer frequency is locked to the deuterium signal of the solvent (

Critical Limitation: pH Sensitivity

Unlike DSS (which uses a sulfonate group), TSP uses a carboxylate group.

-

The Risk: If the sample pH is close to the pKa of TSP (~5.0), the protonation state of the carboxyl group fluctuates. This electronic change propagates to the silicon atom, causing the "0.00 ppm" peak to drift slightly.

-

The Solution: TSP is best used in buffered solutions (typically Phosphate buffer pH 7.4) where the carboxyl group is fully deprotonated and the shift is stable.

Critical Limitation: Protein Binding

This is the most significant "trap" for novice researchers.

-

The Phenomenon: TSP is somewhat lipophilic due to the trimethylsilyl group. It binds non-specifically to hydrophobic pockets of proteins, particularly Human Serum Albumin (HSA).

-

The Consequence: When bound to a large protein, the rotational correlation time of TSP increases, causing extreme line broadening (T2 relaxation). The TSP signal becomes short and wide, leading to massive underestimation of concentration if used for qNMR.

-

Guideline: NEVER use TSP for quantification in plasma or serum unless proteins have been precipitated/removed. Use Formate or ERETIC (electronic reference) for plasma. TSP is, however, excellent for Urine and Cell Media (low protein content).

Section 3: Decision Matrix for Reference Standards

To ensure scientific integrity, researchers must select the standard based on the matrix and solvent.

Figure 2: Decision matrix for selecting NMR internal standards. Note the exclusion of TSP for high-protein matrices.

Section 4: Experimental Protocols (qNMR)

This protocol describes the preparation of a self-validating Phosphate Buffer stock containing TSP for metabolomic analysis of urine or tissue extracts.

Reagents Required

-

TSP-d4: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (98 atom % D).

-

D2O: Deuterium Oxide (99.9% D).

-

Buffer Salt: Sodium Phosphate Monobasic (

) and Dibasic ( -

Azide: Sodium Azide (

) – acts as a biocide to prevent bacterial growth during autosampler queuing.

Preparation Workflow (Step-by-Step)

Goal: Create a 100 mM Phosphate Buffer (pH 7.4) containing 1.0 mM TSP and 2 mM

-

Gravimetric Weighing:

-

Weigh

and -

Weigh TSP-d4. Note: Because TSP is hygroscopic, weigh quickly or use a dry box. For qNMR, use an ultra-microbalance.

-

-

Dissolution:

-

Dissolve salts in 80% of the final volume of

.

-

-

pH Adjustment (The "Expert" Step):

-

Adjust pH to 7.4 using

or -

Correction: The pH meter reading in

is lower than the true pD. Use the equation:

-

-

Final Volume:

-

Top up to exact volume with

.

-

-

Validation:

-

Run a 1D proton spectrum of the buffer alone. Ensure the TSP peak is symmetric and at 0.00 ppm.

-

Sample Preparation Workflow

Figure 3: Standard operating procedure for preparing biofluids with TSP buffer.

Section 5: Troubleshooting & Artifacts

When reviewing data generated using TSP, look for these common failure modes:

-

Split Peak at 0.00 ppm:

-

Cause: Poor shimming or pH drift causing multiple species.

-

Fix: Re-shim the magnet. Check sample pH.

-

-

Broad Hump under TSP:

-

Cause: Protein binding (Albumin).

-

Fix: Ultrafiltration (3 kDa cutoff) of the sample before adding TSP, or switch to DSS.

-

-

Satellite Peaks:

-

Cause:

satellites (natural abundance ~4.7%). -

Fix: This is normal. Do not integrate the satellites for qNMR; integrate only the central peak.

-

References

-

Wishart, D. S. (2008). Quantitative metabolomics using NMR. TrAC Trends in Analytical Chemistry.

-

Beckonert, O., et al. (2007). Metabolic profiling, neuroprotective and disease-modifying effects of... (Nature Protocols: Metabolic profiling strategy). Nature Protocols.

-

Sigma-Aldrich. (n.d.). 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt Product Specification. Merck KGaA.

-

National Institute of Standards and Technology (NIST). (n.d.). Standard Reference Materials for NMR.

-

Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

Technical Guide: Trimethylsilyl Propionate (TSP) in NMR Spectroscopy

Synonyms, Chemical Identity, and Application Protocols

Executive Summary

Trimethylsilyl propionate (TSP) serves as the primary internal chemical shift reference standard for aqueous solution nuclear magnetic resonance (NMR) spectroscopy, particularly in metabolomics and small-molecule structural elucidation.[1] Functioning as the hydrophilic analog of Tetramethylsilane (TMS), TSP anchors the proton (

This guide provides a definitive technical breakdown of TSP’s nomenclature, including critical distinctions between its acid, salt, and deuterated forms. It further details preparation protocols and mechanistic considerations for avoiding common experimental artifacts related to pH and protein binding.

Part 1: Nomenclature & Chemical Identity

Inaccurate nomenclature often leads to procurement errors, particularly distinguishing between the free acid (pH-sensitive, lower solubility) and the sodium salt (standard reagent).[1] The following table consolidates the accepted synonyms and identifiers for the three primary commercial forms.

Table 1: Chemical Identity and Synonyms[2][3]

| Chemical Form | Primary Name (Common) | Synonyms & Abbreviations | CAS Number | Molecular Formula | Application Context |

| Deuterated Salt (Standard) | TSP-d4 | Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4TMSP-d43-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt | 24493-21-8 | Primary NMR Standard. Deuteration prevents signal overlap in the 1.0–3.0 ppm region. | |

| Sodium Salt | TSP | Sodium 3-(trimethylsilyl)propionateSodium 3-(trimethylsilyl)propanoateTMSP | 37013-20-0 | General aqueous reference where methylene signal overlap is acceptable.[1] | |

| Free Acid | TMSP Acid | 3-(Trimethylsilyl)propionic acid3-(Trimethylsilyl)propanoic acid | 5683-30-7 | Synthesis intermediate; rarely used directly in NMR due to pH/solubility issues.[1][2] |

Visualization: Nomenclature Hierarchy

The following diagram illustrates the relationship between the chemical forms to aid in correct reagent selection.

Figure 1: Hierarchical classification of TSP forms.[1] Researchers should prioritize the Deuterated Salt (Green) for spectral clarity.

Part 2: Technical Utility & Mechanism[1]

Why TSP? (The Silicon Shielding Effect)

TSP functions via the inductive effect of the silicon atom.[1] Silicon is less electronegative (1.90) than carbon (2.55), causing it to donate electron density to the attached methyl protons. This high electron density "shields" the protons from the external magnetic field, shifting their resonance frequency upfield (to the right).[1]

-

Definition: The singlet signal of the nine equivalent methyl protons [

] is defined as 0.00 ppm .[1] -

Solubility: Unlike Tetramethylsilane (TMS), which is hydrophobic, the propionate group in TSP confers high solubility in

, making it indispensable for biological fluids (urine, plasma, cytosolic extracts).

Comparison: TSP vs. DSS

A critical decision in experimental design is choosing between TSP and DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate).[1]

| Feature | TSP (Trimethylsilyl propionate) | DSS (Dimethylsilapentane sulfonate) |

| Functional Group | Carboxylate ( | Sulfonate ( |

| pH Sensitivity | High. | Low. Sulfonate is a strong acid; remains ionized and stable across wide pH.[1] |

| Protein Binding | Moderate. Can interact with cationic residues.[1] | High. Hydrophobic tail often binds to hydrophobic pockets in proteins (e.g., albumin).[1] |

| Primary Use | Metabolomics (Urine/Plasma), Small Molecules. | Protein NMR (with caution), pH titrations. |

Part 3: Experimental Protocol (Self-Validating)

Standard Preparation: 1.0 mM TSP-d4 in D2O

This protocol creates a stock solution suitable for metabolomics, ensuring the reference signal is visible but does not suppress dynamic range.[1]

Reagents:

-

Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (98 atom % D).[3][4]

-

Deuterium Oxide (

, 99.9%).[1] -

Phosphate Buffer (optional but recommended for pH stability).[1]

Workflow:

-

Weighing: Weigh 17.2 mg of TSP-d4 into a clean glass vial.

-

Note: TSP is hygroscopic.[1] Weigh quickly or use a glovebox.

-

-

Dissolution: Add 10.0 mL of

(or deuterated phosphate buffer, pH 7.4).-

Result: 10 mM Stock Solution.

-

-

Dilution (The Working Standard):

-

Add 50

L of Stock Solution to 450 -

Final Concentration: ~1.0 mM.

-

Validation Step (The "Lock" Check): Before acquiring data, observe the lock signal. If the lock is unstable, the TSP concentration may be too high (causing radiation damping) or the sample may be too salty. A sharp, symmetrical singlet at 0.00 ppm confirms the standard is homogeneous.

Visualization: Selection & Preparation Workflow

Figure 2: Decision logic for selecting the correct internal reference standard based on solvent and pH conditions.

Part 4: Troubleshooting & Artifacts

pH-Dependent Shifting

While the silicon methyl signal (0.00 ppm) is remote from the carboxyl group, it is not immune to electronic changes during protonation.[1]

-

Observation: At pH < 5, the TSP reference signal may broaden or shift slightly downfield.[1]

-

Correction: For acidic samples, use an external reference (coaxial insert) or rely on the residual water signal (calibrated to temperature) rather than internal TSP.

The "Deuteration" Artifact

Commercial TSP-d4 is rarely 100% deuterated.[1]

-

Artifact: You may observe small "satellite" multiplets between 1.1 ppm and 2.9 ppm.[1]

-

Cause: Residual protons at the

and -

Solution: In quantitative NMR (qNMR), integrate only the analyte peaks and exclude the 1.1–2.9 ppm regions if using low-grade TSP.

Protein Binding

In plasma or serum samples, TSP can bind to albumin, causing the reference signal to broaden significantly (loss of amplitude).[1]

-

Protocol Adjustment: For high-protein samples, use Reference Deconvolution software post-acquisition, or use ERETIC (Electronic REference To access In vivo Concentrations) instead of a chemical standard.

References

-

Sigma-Aldrich. 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt Product Information. (Accessed 2024).[5] Link[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23688921: Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate.Link[5]

-

Wishart, D. S., et al. (1995).[1] 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR.[1] Link

-

Cambridge Isotope Laboratories. NMR Solvent Data Chart & Reference Standards.Link

Sources

- 1. 3-(Trimethylsilyl)propionic acid | C6H14O2Si | CID 79764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]

- 3. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 24493-21-8 CAS MSDS (2,2,3,3-D4-3-(TRIMETHYLSILYL)PROPIONIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Trimethylsilylpropionic acid | C6H14O2Si | CID 12218619 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Senior Scientist’s Guide to Trimethylsilyl Propionate (TSP)

Content Type: Technical Whitepaper & Reference Guide Subject: CAS Lookup, Chemical Identity, and Application in NMR Spectroscopy

Executive Summary: The "Money" Number

For researchers performing aqueous NMR metabolomics or qNMR requiring a 0.00 ppm chemical shift reference, the industry-standard compound is the deuterated sodium salt.[1]

Primary Target: Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 CAS Number: 24493-21-8 [2][3][4][5][6][7]

Warning: Do not confuse this with the non-deuterated form or the free acid. Using the wrong CAS will result in massive spectral overlap or solubility failure.

Part 1: The Identity Crisis (CAS Matrix)

TSP is not a single entity in the chemical catalog. It exists as free acids, sodium salts, and deuterated isotopologues. In drug development, precision here prevents wasted sample runs.

Table 1: The TSP Nomenclature & CAS Lookup

| Common Name | Chemical Description | CAS Number | Application |

| TSP-d4 (The Standard) | Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 | 24493-21-8 | Primary. Aqueous NMR reference (0.00 ppm).[1][3][8] Deuterated to silence CH₂ signals. |

| TSP (Non-deuterated) | Sodium 3-(trimethylsilyl)propionate | 37013-20-0 | Secondary. Used when proton overlap in the 1.0–3.0 ppm region is irrelevant. |

| TMSP (Free Acid) | 3-(Trimethylsilyl)propionic acid | 5683-30-7 | Rare. Used for derivatization (GC-MS) or organic synthesis. Poor water solubility compared to salt. |

| DSS (The Alternative) | Sodium trimethylsilylpropanesulfonate | 2039-96-5 | Alternative. Used in protein NMR due to pH stability (sulfonate vs. carboxylate).[9] |

Part 2: The Science of Referencing (Why TSP?)

2.1 The Mechanism of Shielding

Why is TSP the "zero" point?

-

Silicon Electronegativity: Silicon (1.90) is less electronegative than Carbon (2.55). This donates electron density toward the methyl protons.

-

Shielding Effect: The high electron density shields the methyl protons from the external magnetic field (

). -

Result: The resonance frequency is shifted "upfield" (lower frequency), arbitrarily defined as 0.00 ppm. Almost all organic biomolecules resonate "downfield" (positive ppm) from this point.

2.2 The Deuteration Logic (Why -d4?)

Standard TSP (CAS 37013-20-0) contains a propionate chain (

-

The Problem: These signals often overlap with critical metabolites (e.g., amino acids, organic acids).

-

The Solution (CAS 24493-21-8): Replacing these protons with Deuterium (

) makes them "NMR silent" in the proton channel. The only signal remaining is the intense singlet of the trimethylsilyl group at 0.00 ppm.

Part 3: Decision Logic & Visualization

Diagram 1: Reference Standard Selection Matrix

Caption: Decision tree for selecting the correct NMR reference standard based on solvent, pH, and analyte type.

Part 4: Practical Application & Protocols

4.1 Preparation of TSP Internal Standard Stock (10 mM)

Objective: Create a stable, precise reference solution for metabolomics.

Reagents:

-

Deuterium Oxide (

), 99.9% D -

Phosphate Buffer (optional, for pH stability)

Protocol:

-

Hygroscopic Warning: TSP-d4 is hygroscopic. Equilibrate the vial to room temperature before opening to prevent water condensation, which alters the weight.

-

Weighing: Accurately weigh 17.2 mg of TSP-d4 into a clean glass vial.

-

Dissolution: Add 10.0 mL of

(or deuterated buffer). -

Mixing: Vortex until fully dissolved (TSP is highly soluble).

-

Storage: Aliquot into 1 mL ampoules and freeze at -20°C. Do not store in plastic for long periods as TSP can adsorb to certain polymers.

4.2 The qNMR Workflow (Self-Validating)

Diagram 2: Quantitative NMR Workflow with TSP

Caption: Step-by-step workflow for ensuring quantitative accuracy using TSP as an internal standard.

Part 5: Troubleshooting & QC (The "Senior Scientist" Insight)

5.1 The pH Trap

TSP contains a carboxylic acid group (propionate).[9] While it is a salt, the local electronic environment of the trimethylsilyl group is sensitive to protonation of the carboxylate.

-

Observation: At pH < 5.0, the "0.00 ppm" signal may drift to -0.02 ppm.

-

Correction: For highly acidic samples (e.g., urine, fruit juice), use DSS (CAS 2039-96-5) or strictly buffer the sample to pH 7.4.

5.2 The Protein Binding Artifact

In blood plasma or serum analysis, TSP binds to macromolecules (Albumin).

-

Symptom: The TSP peak becomes broad and short (loss of signal intensity).

-

Consequence: If you use the TSP integral for quantitation, you will overestimate metabolite concentrations (because the reference denominator is artificially low).

-

Fix: Use the ERETIC method (electronic reference) or insert a capillary containing TSP (coaxial insert) so it never physically touches the protein.

References

-

Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR, 6(2), 135–140. Link

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. (Chapter 2: Sample Preparation and Data Acquisition). Link

-

National Institute of Standards and Technology (NIST). Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 WebBook Entry.Link

-

Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2772–2780. Link

Sources

- 1. Spectra processing |NMRProcFLow [nmrprocflow.org]

- 2. isotope.com [isotope.com]

- 3. 24493-21-8 CAS MSDS (2,2,3,3-D4-3-(TRIMETHYLSILYL)PROPIONIC ACID SODIUM SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid D 98atom 24493-21-8 [sigmaaldrich.com]

- 6. armar-europa.de [armar-europa.de]

- 7. 2,2,3,3-d(4)-3-(Trimethylsilyl)propionic acid sodium salt, 98+ atom % D 5 g | Request for Quote [thermofisher.com]

- 8. University of Ottawa NMR Facility Blog: 1H Chemical Shift Referencing in Aqueous Solutions [u-of-o-nmr-facility.blogspot.com]

- 9. DSS (NMR standard) - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

Trimethylsilyl propionate safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data Sheet of Trimethylsilyl Propionate and its Derivatives

Introduction

Trimethylsilyl propionate (TSP) and its related compounds are invaluable tools in modern research, particularly in the fields of analytical chemistry, drug development, and organic synthesis. While often referred to generically as "TSP," the term can encompass several forms, primarily the sodium salt of 3-(trimethylsilyl)propionic acid, its deuterated analogue (TMSP-d4), and the acid form itself. The sodium salt and its deuterated version are widely used as internal standards in Nuclear Magnetic Resonance (NMR) spectroscopy for aqueous solutions.[1][2] The ester, trimethylsilyl propionate, serves as a versatile silylating agent, enhancing the stability and volatility of compounds for analysis by gas chromatography and mass spectrometry.[3]

Given their prevalence in the laboratory, a thorough understanding of the safety profiles of these compounds is paramount for researchers, scientists, and drug development professionals. The Safety Data Sheet (SDS) is the cornerstone of this understanding, providing comprehensive information on potential hazards and safe handling procedures. This guide offers a detailed technical analysis of the SDS for Trimethylsilyl propionate, with a primary focus on the commonly used sodium salt, while also addressing the distinct properties of the acid and ester forms.

Section 1: Compound Identification and Properties

Correctly identifying the specific form of Trimethylsilyl propionate is the critical first step in assessing its hazards. The physical and chemical properties vary significantly between the solid sodium salt and the liquid acid or ester forms, which dictates handling and storage requirements.

Table 1: Chemical Identifiers for Trimethylsilyl Propionate and its Derivatives

| Compound Name | Common Abbreviation | CAS Number | Molecular Formula | Molecular Weight |

| Sodium 3-(trimethylsilyl)propionate | TSP, TMSP | 17334-43-5 | C6H13NaO2Si | 168.24 g/mol |

| Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid salt | TMSP-d4 | 24493-21-8 | C6H9D4NaO2Si | 172.27 g/mol [4] |

| 3-(Trimethylsilyl)propionic acid | TMSP-acid | 5683-30-7 | C6H14O2Si | 146.26 g/mol [2] |

| Trimethylsilyl propionate | 16844-98-7 | C6H14O2Si | 146.26 g/mol [3] |

Table 2: Physical and Chemical Properties

| Property | Sodium 3-(trimethylsilyl)propionate (TMSP-d4) | 3-(Trimethylsilyl)propionic acid | Trimethylsilyl propionate |

| Appearance | White powder/solid[5] | Clear, colorless liquid[2] | Colorless, clear liquid[3] |

| Physical State | Solid[5] | Liquid[6] | Liquid[7] |

| Melting Point | >300 °C[8] | Not Available | Not Available |

| Boiling Point | Not Determined | Not Available | 122 °C[3] |

| Solubility in Water | Miscible in any proportion[8] | Not Available | Not Available |

| Other Properties | Hygroscopic (absorbs moisture from the air)[5] | Combustible liquid[6] | Highly flammable liquid and vapor[7] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classification for the sodium salt of TSP is consistent across multiple suppliers.

GHS Classification for Sodium 3-(trimethylsilyl)propionate

-

Pictograms:

-

Health Hazard

-

Exclamation Mark

-

-

Hazard Statements (H-Statements):

-

Precautionary Statements (P-Statements):

-

Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection).[5][9]

-

Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P312 (Call a POISON CENTER or doctor if you feel unwell).[5][9]

-

Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed).[5]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5]

-

In contrast, 3-(Trimethylsilyl)propionic acid is classified as a combustible liquid, which presents a fire hazard.[6] Trimethylsilyl propionate is classified as a highly flammable liquid and vapor.[7] This highlights the critical importance of consulting the specific SDS for the compound being used.

Section 3: Risk Mitigation and Safe Handling Protocols

A systematic approach to risk management is essential when working with any chemical. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

The primary engineering control for handling solid TSP is to minimize dust generation and inhalation.

-

Ventilation: Use only in a well-ventilated area.[5] For tasks with a higher potential for dust release, such as weighing, a chemical fume hood or a ventilated balance enclosure is recommended.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are located close to the workstation.[9][10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

Table 3: Recommended Personal Protective Equipment for Sodium TSP

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or goggles (compliant with EN166 or OSHA 29 CFR 1910.133).[9][10] | Protects against dust particles causing serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber). Wear appropriate protective clothing to prevent skin exposure.[6][9] | Prevents skin irritation upon contact.[9] |

| Respiratory Protection | Generally not required under normal use with adequate ventilation.[9] If dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[4][9] | Prevents respiratory tract irritation from inhaled dust.[9] |

Experimental Protocol: Safe Handling and Storage of Solid TSP

-

Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm the location and functionality of the nearest eyewash station and safety shower. Don the appropriate PPE as specified in Table 3.

-

Handling:

-

Avoid dust formation.[5][9] Do not crush, grind, or perform other operations that might generate airborne particles in an open environment.

-

When transferring the solid, use a spatula and pour carefully to minimize dust.

-

If weighing, use a ventilated balance enclosure or perform the task in a fume hood.

-

-

General Hygiene: Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[5][9] Do not eat, drink, or smoke in the work area.[9]

-

Storage:

Section 4: Emergency Procedures and First Aid

Rapid and correct response during an emergency is crucial to minimizing harm.

Caption: A decision workflow for responding to laboratory emergencies involving TSP.

Spill and Accidental Release Measures

For a small-scale solid spill of sodium TSP:

-

Ensure Safety: Wear appropriate PPE, including respiratory protection if dust is present.

-

Containment: Avoid generating dust.

-

Cleanup: Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[9]

-

Decontamination: Clean the affected area to remove any remaining residue.

-

Disposal: Dispose of the waste in accordance with local and national regulations.[5]

First Aid Measures

Table 4: First Aid Summary for Sodium Trimethylsilyl Propionate

| Exposure Route | First Aid Instructions |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms persist, seek medical attention.[5][10] |

| Skin Contact | Take off contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5][10] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[5][8][10] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[10] |

| Ingestion | Do NOT induce vomiting.[5][10] Rinse the mouth with water. Seek medical attention if you feel unwell.[8][12] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: For solid TSP, use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[10][12]

-

Unsuitable Extinguishing Media: A direct water jet should be avoided as it may scatter the material.[12]

-

Hazardous Combustion Products: Thermal decomposition can produce hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and silicon dioxide.[4][10]

Section 5: Toxicological and Ecological Information

-

Toxicological Summary: The primary toxicological concerns for sodium TSP are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[5][8][10][11] It is not classified as a carcinogen, mutagen, or reproductive toxicant.[8][12][13] No specific data on acute oral, dermal, or inhalation toxicity is widely available, so the compound should be handled with the assumption that it may be harmful if swallowed, inhaled, or absorbed through the skin.[9][10]

-

Ecological Information: Sodium TSP is water-soluble and may spread in water systems.[5] It is not known to be hazardous to the environment or non-degradable in wastewater treatment plants.[5] No known endocrine-disrupting properties have been reported.[5][10]

Section 6: Disposal Considerations

All chemical waste must be handled and disposed of in accordance with institutional policies and all applicable local, state, and federal regulations.

-

Waste Material: Dispose of waste TSP at an approved waste disposal plant.[5] Do not mix with other waste.

-

Contaminated Packaging: Handle uncleaned containers as you would the product itself.

Conclusion

The safe use of Trimethylsilyl propionate and its derivatives in a research setting is contingent upon a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. While the solid sodium salt is primarily an irritant, the acid and ester forms present flammability risks. This guide synthesizes the critical information found in a typical Safety Data Sheet, providing a framework for risk assessment and management. However, it is imperative for researchers to always consult the specific SDS provided by the manufacturer for the exact product they are using, as formulations and reported data can vary. By integrating this knowledge into daily laboratory practice, scientists can continue to leverage the benefits of these versatile compounds while ensuring a safe working environment.

References

-

Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: Sodium 3-(trimethylsilyl)[2,2,3,3-2H4]propionate.

-

Fisher Scientific UK. (2023). 3-(Trimethylsilyl)propionic acid-d4 sodium salt - SAFETY DATA SHEET.

-

Chemdox. (2025). Safety Data Sheet: 3-(Trimethylsilyl)propion-2,2,3,3-acid-d4 sodium salt (TSP-d4).

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET: 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt.

-

Carl ROTH. (2024). Safety data sheet: 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4.

-

Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(Trimethylsilyl)propionic acid-d4 sodium salt.

-

National Center for Biotechnology Information. (n.d.). Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate. PubChem Compound Summary.

-

Gelest, Inc. (2016). SAFETY DATA SHEET: 3-TRIMETHYLSILYLPROPIONIC ACID.

-

Chem-Impex. (n.d.). Trimethylsilyl propionate.

-

Merck Millipore. (n.d.). SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006.

-

Carl ROTH. (2024). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH), amended by 2020/878/EU.

-

National Center for Biotechnology Information. (n.d.). Sodium 3-(trimethylsilyl)propionate. PubChem Compound Summary.

-

Wikipedia. (2023). Trimethylsilylpropanoic acid.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). Trimethylsilyl Propionate.

Sources

- 1. Sodium 3-(trimethylsilyl)propionate | C6H13NaO2Si | CID 23666333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. gelest.com [gelest.com]

- 7. Trimethylsilyl Propionate | 16844-98-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.be [fishersci.be]

- 10. fishersci.com [fishersci.com]

- 11. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sds.chemdox.com [sds.chemdox.com]

- 13. carlroth.com:443 [carlroth.com:443]

Trimethylsilyl propionate sodium salt properties and applications

An In-Depth Technical Guide to Trimethylsilyl Propionate Sodium Salt (TMSP) for Researchers and Drug Development Professionals

Introduction: The Unsung Hero of Aqueous NMR Spectroscopy

In the precise world of Nuclear Magnetic Resonance (NMR) spectroscopy, accuracy is paramount. For researchers working with aqueous samples—a cornerstone of metabolomics, protein analysis, and drug formulation—the choice of an internal reference standard is a critical decision that underpins the validity of entire datasets. While tetramethylsilane (TMS) reigns supreme in organic solvents, its poor water solubility renders it unsuitable for biological applications.[1] This is where Sodium 3-(trimethylsilyl)propionate, commonly known as TMSP or TSP, emerges as an essential tool.[2]

This guide, written from the perspective of a Senior Application Scientist, moves beyond a simple datasheet to provide a comprehensive understanding of TMSP's properties, its strategic applications, and the nuanced best practices required for its effective use. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy, reproducible results.

PART 1: Core Physicochemical and Spectroscopic Properties

TMSP is an organosilicon compound, the sodium salt of 3-(trimethylsilyl)propanoic acid.[3] Its utility in NMR stems from a unique molecular structure: a polar carboxylate group that confers water solubility and a nonpolar trimethylsilyl group that provides the ideal reference signal.

The nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group produce a single, sharp resonance peak in the ¹H NMR spectrum. By convention, this peak is calibrated to 0.0 parts per million (ppm), providing a single, unambiguous reference point against which all other proton signals in the sample are measured.[4]

Table 1: Physicochemical Properties of Trimethylsilyl Propionate Sodium Salt (TMSP)

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₃NaO₂Si | [3][5] |

| Molecular Weight | 168.24 g/mol | [3][5] |

| CAS Number | 37013-20-0 | [3][5] |

| Appearance | White solid / powder | [6][7] |

| Solubility | Soluble in water (D₂O) | [6][7][8] |

| ¹H NMR Signal | Singlet at ~0.0 ppm from the (CH₃)₃Si- group | [4] |

A deuterated version, Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid salt (TMSP-d₄), is frequently used.[2] The strategic replacement of protons on the propionate backbone with deuterium eliminates potentially interfering signals from the methylene groups, providing a cleaner baseline in the region where analyte signals may appear.[4]

Table 2: Properties of Deuterated TMSP (TMSP-d₄)

| Property | Value | Source(s) |

| Chemical Formula | (CH₃)₃SiCD₂CD₂CO₂Na | |

| Molecular Weight | ~172.27 g/mol | [2] |

| CAS Number | 24493-21-8 | [9][10] |

| Isotopic Purity | Typically ≥98 atom % D |

PART 2: The Critical Role of TMSP in NMR Applications

TMSP's primary function is to serve as an internal standard for both chemical shift referencing and quantification in aqueous NMR analysis.

Chemical Shift Referencing: The "Zero Point" Standard

The fundamental principle of using TMSP is to provide a stable and reliable "zero point" on the NMR chemical shift scale.[4] Unlike external standards, which are placed in a separate capillary and can be subject to magnetic susceptibility differences, TMSP is added directly to the sample. This ensures that the reference experiences the exact same environment as the analyte, leading to more accurate and reproducible chemical shift measurements.

Caption: Role of TMSP in Chemical Shift Referencing.

Quantitative NMR (qNMR): From Signal to Concentration

Beyond referencing, TMSP is a cornerstone of quantitative NMR (qNMR). The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal. By adding a known quantity of a certified TMSP standard to a sample, the concentration of an analyte can be determined by comparing the integral of the analyte's signal to the integral of the TMSP signal.

This is invaluable in drug development and manufacturing for purity assessment, content uniformity, and stability testing, as qNMR is a primary ratio method that does not require an identical reference standard for the analyte itself.[11]

PART 3: Field-Proven Insights and Experimental Protocols

Blindly adding a standard to a sample is insufficient for robust science. Understanding the nuances of TMSP is what separates routine analysis from high-impact, trustworthy research.

TMSP vs. DSS: A Critical Comparison

Another common aqueous standard is Sodium trimethylsilylpropanesulfonate (DSS).[6] While similar, the choice between them is a critical experimental decision.

-

pH Sensitivity: TMSP contains a carboxylate group, a weak base. Consequently, its chemical shift can be sensitive to pH changes, particularly in unbuffered solutions.[1][6] DSS, with its strong sulfonate group, is largely insensitive to pH, making it a more robust choice for experiments where pH may vary.[6]

-

Interactions: TMSP has been shown to absorb to glass surfaces, which can compromise the concentration of stock solutions over time.[12] Both DSS and TMSP can form inclusion complexes with molecules like cyclodextrins, which alters their electronic environment and shifts their reference signal away from 0.0 ppm.[13] This is a critical consideration in formulation studies.

-

Secondary Signals: DSS exhibits minor methylene proton signals at approximately 2.91, 1.75, and 0.63 ppm, which can potentially overlap with and complicate the analysis of analyte signals in those regions.[6] The use of TMSP-d₄ advantageously removes these backbone signals.

Caption: Decision workflow for choosing an aqueous NMR standard.

Step-by-Step Protocol: Preparing a Sample for Quantitative ¹H NMR

This protocol provides a self-validating framework for preparing a metabolomics or drug substance sample using TMSP-d₄ as an internal standard.

Objective: To accurately determine the concentration of an analyte in a D₂O-based buffer.

Materials:

-

Certified TMSP-d₄ standard

-

High-purity Deuterium Oxide (D₂O, 99.9 atom % D)

-

Phosphate buffer components (e.g., Na₂HPO₄, NaH₂PO₄)

-

Analyte of interest

-

Calibrated pipettes and analytical balance

-

High-quality 5 mm NMR tubes

Methodology:

-

Prepare a Buffered D₂O Solvent:

-

Prepare a TMSP-d₄ Stock Solution:

-

Causality: A stock solution minimizes weighing errors and ensures consistency across multiple samples.

-

Accurately weigh a sufficient amount of TMSP-d₄ (e.g., 20 mg) and dissolve it in a precise volume of the prepared buffered D₂O (e.g., 10.00 mL). This creates a stock solution of known concentration (e.g., ~2 mg/mL or ~11.6 mM).

-

Note: Due to TMSP's potential to adsorb to glass, use low-adsorption plastic labware or freshly prepared solutions for the most accurate quantitative work.[12]

-

-

Prepare the Analyte Sample:

-

Accurately weigh the analyte (e.g., 5 mg) into a tared vial.

-

Add a precise volume of the buffered D₂O solvent (e.g., 500 µL).

-

Add a precise volume of the TMSP-d₄ stock solution (e.g., 50 µL). This will result in a final TMSP-d₄ concentration of approximately 1 mM.

-

Vortex thoroughly to ensure complete dissolution and homogeneity.

-

-

Transfer to NMR Tube:

-

Transfer the final solution to a clean, high-quality NMR tube. Ensure the sample height is sufficient for the spectrometer's detection zone (typically ~4-5 cm).

-

-

Acquire and Process NMR Data:

-

Acquire the ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) to allow for complete magnetization recovery of both the TMSP and analyte signals for accurate integration.

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Calibrate the spectrum by setting the TMSP-d₄ singlet to 0.00 ppm.

-

Carefully integrate the TMSP-d₄ peak and a well-resolved peak from the analyte.

-

-

Calculate Analyte Concentration:

-

Use the following formula:

C_analyte = (I_analyte / N_analyte) * (N_TMSP / I_TMSP) * C_TMSP

Where:

-

C = Concentration

-

I = Integral value

-

N = Number of protons for the integrated signal (N_TMSP = 9)

-

-

Conclusion: A Foundation for Accuracy

Sodium 3-(trimethylsilyl)propionate is more than just a reference compound; it is a foundational component for ensuring the accuracy, reproducibility, and integrity of NMR data derived from aqueous systems. Its proper use, guided by an understanding of its chemical properties and potential interactions, empowers researchers in drug discovery and metabolomics to generate high-quality, reliable data. By selecting the appropriate form (deuterated or non-deuterated), controlling for pH, and being vigilant for potential interactions, scientists can leverage TMSP to unlock precise structural and quantitative insights from their most critical biological samples.

References

- Trimethylsilylpropanoic acid.Grokipedia.

- DSS (NMR standard).Wikipedia.

- Sodium 3-(trimethylsilyl)propionate.

- Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?

- TMS is Superior to Residual C H Cl 3 for Use as the Internal Reference for Routine 1 H NMR Spectra Recorded in CDCl 3.

- 2,2,3,3-D4-3-(TRIMETHYLSILYL)PROPIONIC ACID SODIUM SALT Product Description.ChemicalBook.

- 3-(Trimethylsilyl)propionic Acid Sodium Salt | CAS 37013-20-0.Santa Cruz Biotechnology.

- 3-(Trimethylsilyl)

- Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate.

- NMR internal standard signal shifts due to cyclodextrin inclusion complexes.

- 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt.Sigma-Aldrich.

- 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt.ARMAR Isotopes.

- 2,2,3,3-d(4)-3-(Trimethylsilyl)

- 3-(Trimethylsilyl)propionic-2,2,3,3 acid sodium salt D4 (TSP-D4).Carl ROTH.

- Trimethylsilylpropanoic acid.Wikipedia.

- NMR chemical shift calibr

- Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?PreScouter.

- 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt.ZEOTOPE.

- Practical Aspects of Quantitative NMR Experiments.University of Missouri.

- Chemical Shift Referencing.University of California, Santa Barbara.

- QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference M

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Trimethylsilylpropanoic acid - Wikipedia [en.wikipedia.org]

- 3. Sodium 3-(trimethylsilyl)propionate | C6H13NaO2Si | CID 23666333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. kpwulab.com [kpwulab.com]

- 5. 3-(Trimethylsilyl)propionic Acid Sodium Salt | CAS 37013-20-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. DSS (NMR standard) - Wikipedia [en.wikipedia.org]

- 7. 3-(Trimethylsilyl)propionic acid-d4 sodium salt, 98 atom% D 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 2,2,3,3-d(4)-3-(Trimethylsilyl)propionic acid sodium salt, 98+ atom % D 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 9. Sodium 3-(trimethylsilyl)(2,2,3,3-2H4)propionate | C6H13NaO2Si | CID 23688921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. armar-europa.de [armar-europa.de]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. asdlib.org [asdlib.org]

- 13. NMR internal standard signal shifts due to cyclodextrin inclusion complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Role and Significance of Trimethylsilyl Propionate

An In-Depth Technical Guide to the Synthesis and Purification of Trimethylsilyl Propionate

Trimethylsilyl propionate (TMSP), also known as propionic acid, trimethylsilyl ester, is a versatile organosilicon compound with significant utility across various scientific disciplines. Its primary function lies in its capacity as a silylating agent, a role in which it introduces a trimethylsilyl (TMS) group onto a target molecule. This derivatization is critically important for several reasons. In organic synthesis, the TMS group serves as an effective protecting group for reactive functional moieties like alcohols and carboxylic acids, shielding them from unwanted reactions during complex multi-step syntheses. Furthermore, in analytical chemistry, silylation with reagents like TMSP enhances the volatility and thermal stability of polar compounds, making them amenable to analysis by gas chromatography (GC) and mass spectrometry (MS). Its applications extend into pharmaceutical development, where it can aid in the stabilization of active pharmaceutical ingredients, and in materials science for the production of silicone polymers.

This guide provides a comprehensive overview of the principal methodologies for the synthesis of TMSP, delves into the critical purification techniques required to achieve high-purity material, and outlines the analytical methods for its characterization. The content is structured to provide not just procedural steps, but also the underlying chemical principles and rationale, reflecting field-proven insights for researchers, scientists, and professionals in drug development.

Part 1: Core Synthesis Methodologies

The synthesis of Trimethylsilyl propionate is fundamentally an esterification reaction where the acidic proton of propionic acid is replaced by a trimethylsilyl group. The choice of silylating agent is the primary determinant of the reaction conditions, byproducts, and overall efficiency. We will explore the two most prevalent and practical routes.

Methodology A: Silylation via Trimethylsilyl Chloride (TMSCl)

This is a classic and widely adopted method for silylation. It involves the reaction of propionic acid with trimethylsilyl chloride, typically in the presence of a tertiary amine base such as triethylamine (Et₃N) or pyridine.

Causality and Mechanistic Insights:

The reaction proceeds via a nucleophilic substitution mechanism at the silicon center. The carboxylic acid itself is not nucleophilic enough to readily attack the silicon atom of TMSCl. The role of the base is twofold and essential for the reaction's success:

-

Deprotonation: The base deprotonates the propionic acid to form the more nucleophilic propionate anion.

-

HCl Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. The amine base neutralizes the HCl, forming a salt (e.g., triethylammonium chloride). This is crucial as it drives the reaction equilibrium towards the product side and prevents the acidic HCl from catalyzing the reverse reaction (hydrolysis of the silyl ester).

Reaction Scheme: TMSCl Method

A Senior Application Scientist's Guide to Trimethylsilyl Propionate as a Silylating Agent

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Silylation is a cornerstone chemical derivatization technique, indispensable for enhancing the volatility, thermal stability, and analyzability of polar, non-volatile compounds for analytical methods like gas chromatography-mass spectrometry (GC-MS).[1][2] It also serves as a critical strategy for protecting reactive functional groups during complex organic syntheses.[3] Among the diverse arsenal of silylating agents, Trimethylsilyl propionate (TMSP) presents a unique profile. This guide provides an in-depth exploration of the mechanistic underpinnings of TMSP as a silylating agent, contrasting its reactivity with other common reagents and offering field-proven insights into its practical application, experimental design, and optimization.

The Silylation Imperative: Why We Derivatize

In drug development and metabolomics, many target molecules—such as alcohols, phenols, carboxylic acids, and amines—contain active hydrogen atoms.[4] These functional groups render the molecules polar and prone to hydrogen bonding, resulting in low volatility and poor thermal stability. Direct analysis by GC-MS is often impossible as these compounds will not elute from the GC column or will decompose at the high temperatures required.[5]

Silylation addresses this challenge by replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group.[2][4] This chemical modification effectively masks the polar functional group, leading to several key benefits:

-

Increased Volatility: The non-polar TMS derivative is more easily vaporized for introduction into the GC.

-

Enhanced Thermal Stability: Silyl ethers and esters are more resistant to thermal degradation in the GC inlet and column.[2]

-

Improved Chromatographic Behavior: Reduced polarity leads to sharper, more symmetrical peaks and better separation.

-

Characteristic Mass Spectra: TMS derivatives often produce predictable and structurally informative fragmentation patterns in mass spectrometry, aiding in compound identification.[4]

The Core Mechanism: A Nucleophilic Attack on Silicon

The fundamental mechanism of silylation is a nucleophilic substitution reaction at the silicon atom.[6] The process can be universally described by the following key steps, with Trimethylsilyl propionate (TMSP) serving as our model reagent.

Step 1: Nucleophilic Attack The reaction initiates when a molecule containing an active hydrogen (the analyte, denoted as R-XH) acts as a nucleophile. The lone pair of electrons on the heteroatom (e.g., oxygen in an alcohol, nitrogen in an amine) attacks the electrophilic silicon atom of the TMSP molecule.[6] The silicon atom is electrophilic due to the polar nature of its bond to the oxygen of the propionate group.

Step 2: Formation of a Pentacoordinate Intermediate The nucleophilic attack leads to the transient formation of a pentacoordinate silicon intermediate. This high-energy transition state is unstable and rapidly proceeds to the next step.

Step 3: Departure of the Leaving Group The intermediate collapses, breaking the Si-O bond and expelling the propionate anion (CH₃CH₂COO⁻) as the leaving group. The stability of this leaving group is a critical factor influencing the overall reaction rate. Propionate is the conjugate base of a weak carboxylic acid (propionic acid) and is a moderately good leaving group, capable of stabilizing the negative charge.

Step 4: Proton Transfer The displaced propionate anion, now acting as a base, abstracts the proton from the original nucleophilic group, neutralizing it and forming the final silylated product (R-X-TMS) and the propionic acid byproduct.

Caption: Figure 1: General Mechanism of Silylation with TMSP.

Causality in Action: Factors Governing Reactivity

As a senior scientist, it's not enough to know the steps; one must understand the forces that drive the reaction. The efficiency and outcome of a silylation reaction with TMSP are governed by several interconnected factors.

The Nature of the Substrate

The nucleophilicity of the analyte is paramount. The general order of reactivity for functional groups with most silylating agents, including TMSP, is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides

Steric hindrance around the active hydrogen also plays a significant role. The ease of silylation follows this trend:

-

For Alcohols: Primary > Secondary > Tertiary

-

For Amines: Primary > Secondary

Highly hindered groups, like tertiary alcohols, may require more forcing conditions (e.g., elevated temperatures, longer reaction times, or the use of a catalyst) to achieve complete derivatization.

The Role of the Leaving Group

The "donating power" of a silylating agent is inversely related to the stability of its leaving group. Agents with very good leaving groups, like triflate in Trimethylsilyl triflate (TMSOTf), are extremely powerful but can be less selective.[7] TMSP, with its propionate leaving group, offers a moderate reactivity profile. This makes it a gentler and often more selective choice compared to highly aggressive reagents like TMS-Cl or TMSOTf, while being more potent than agents like hexamethyldisilazane (HMDS) when used alone.

| Reagent | Leaving Group | Byproduct | Relative Reactivity | Key Characteristics |

| TMS-Cl | Cl⁻ | HCl | High | Generates corrosive acid; requires a base scavenger.[6] |

| BSTFA/MSTFA | N-TMS-TFA / N-Me-TFA | Neutral Amides | Very High | Volatile, neutral byproducts are ideal for GC-MS.[4] |

| TMSP | CH₃CH₂COO⁻ | Propionic Acid | Moderate | Less aggressive; byproduct is a weak acid. |

| HMDS | NH₂-TMS | NH₃ | Low | Mild but slow; often requires an acid catalyst.[8][9] |

Table 1: Comparison of Common Trimethylsilylating Agents.

Catalysis: Accelerating the Reaction

For challenging substrates or to increase reaction rates, a catalyst is often employed.

-

Base Catalysts: Non-nucleophilic bases like pyridine or imidazole are frequently used. Their role is twofold: they can act as a shuttle to deprotonate the analyte, increasing its nucleophilicity, and they can neutralize the acidic byproduct (propionic acid), driving the reaction equilibrium towards the products.

-

Acid Catalysts: While less common for TMSP, trace amounts of a strong silyl donor like Trimethylchlorosilane (TMCS) can be added to a reaction. TMCS acts as a catalyst by activating the silylating agent and facilitating the reaction with hindered groups.[1]

Field-Proven Protocol: Derivatization of a Hindered Steroid for GC-MS Analysis

This protocol provides a self-validating workflow for the derivatization of a sample containing hydroxylated steroids, a common challenge in drug metabolism and endocrinology studies.

Objective: To achieve complete silylation of primary and secondary hydroxyl groups on a steroid backbone for quantitative GC-MS analysis.

Materials:

-

Dried analyte extract (e.g., from a solid-phase extraction)

-

Trimethylsilyl propionate (TMSP)

-

Pyridine (anhydrous)

-

Acetonitrile (anhydrous)

-

Reaction vial (2 mL, screw-cap with PTFE/silicone septum)

-

Heating block or oven

-

GC-MS system

Step-by-Step Methodology:

-

Sample Preparation (The Dry-Down):

-

Ensure the sample extract is completely dry. Water is a competing nucleophile and will consume the reagent, drastically reducing derivatization efficiency. A stream of dry nitrogen or a vacuum centrifuge is recommended.

-

Causality Check: The high affinity of silicon for oxygen means TMSP will readily react with any residual water, forming hexamethyldisiloxane and inactivating the reagent.[8]

-

-

Reagent Addition:

-

To the dried sample in the reaction vial, add 50 µL of anhydrous acetonitrile to redissolve the analytes.

-

Add 50 µL of Trimethylsilyl propionate (TMSP).

-

Add 10 µL of anhydrous pyridine. The pyridine acts as a base catalyst and acid scavenger.

-

Causality Check: Pyridine neutralizes the propionic acid byproduct, preventing potential reverse reactions and ensuring the reaction proceeds to completion.

-

-

Reaction Incubation:

-

Securely cap the vial and vortex briefly (5-10 seconds).

-

Place the vial in a heating block set to 70°C for 45 minutes.

-

Causality Check: The elevated temperature provides the necessary activation energy to overcome the steric hindrance associated with secondary hydroxyl groups on the steroid ring structure.

-

-

Cooling and Analysis:

-

Remove the vial from the heat and allow it to cool to room temperature.

-

The sample is now ready for direct injection into the GC-MS. Typically, a 1 µL injection is performed.

-

-

Validation and Quality Control:

-

Confirmation of Derivatization: Compare the mass spectrum of the derivatized analyte to a library or expected fragmentation pattern. Look for the characteristic mass shift corresponding to the addition of a TMS group (72 Da per group).

-

Check for Incomplete Reaction: The presence of a peak at the retention time of the underivatized analyte indicates an incomplete reaction. If observed, consider increasing the reaction time, temperature, or the ratio of TMSP to analyte.[10]

-

Sources

- 1. thescipub.com [thescipub.com]

- 2. Silylation Reagents - Regis Technologies [registech.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 7. TCI Practical Example: Synthesis of a Silyl Enol Ether Using Trimethylsilyl Triflate | TCI AMERICA [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]